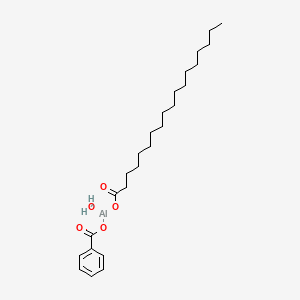

(Benzoato-O,O')hydroxy(octadecanoato-O,O')aluminum

Description

Hydroxyaluminum distearate (CAS 300-92-5), also known as aluminum hydroxydistearate or basic aluminum stearate, is an organoaluminum compound with the molecular formula C₃₆H₇₁AlO₅ and a molecular weight of 610.93 g/mol . It is a white, powdery solid with a melting point of 145°C and a density of 1.009 g/cm³ . The compound is insoluble in water, ethanol, and ether, making it suitable for hydrophobic applications .

Properties

CAS No. |

54326-11-3 |

|---|---|

Molecular Formula |

C25H41AlO5 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

aluminum;octadecanoate;benzoate;hydroxide |

InChI |

InChI=1S/C18H36O2.C7H6O2.Al.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-7(9)6-4-2-1-3-5-6;;/h2-17H2,1H3,(H,19,20);1-5H,(H,8,9);;1H2/q;;+3;/p-3 |

InChI Key |

PMWKMVGWLYXGLN-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)C1=CC=CC=C1.O |

physical_description |

Liquid Other Solid; Gas or Vapor, Other Solid |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of hydroxyaluminum benzoate stearate generally follows a two-step process:

- Step 1: Reaction of aluminum hydroxide with benzoic acid.

- Step 2: Subsequent reaction with stearic acid.

This process forms an aluminum complex where the aluminum is coordinated with both benzoate and stearate ligands. The reaction is typically conducted at elevated temperatures of about 100–150 °C to facilitate complex formation and improve yield and purity.

Detailed Reaction Conditions

-

- Aluminum hydroxide (Al(OH)3)

- Benzoic acid (C6H5COOH)

- Stearic acid (C17H35COOH)

Temperature: 100–150 °C

- pH: Controlled to optimize complex formation and prevent decomposition

- Solvent: Often carried out in a suitable organic medium or under solvent-free conditions depending on scale and desired purity.

Alternative Preparation via Mixed Oxyaluminum Acylates

According to patent literature, mixed oxyaluminum acylates with benzoate and stearate radicals can be prepared by reacting aluminum isopropylate with a mixture of benzoic acid and stearic acid in isopropanol at about 60 °C. This method involves gradual heating and distillation of isopropanol to drive the reaction toward the formation of the mixed hydroxyaluminum benzoate stearate complex.

Reaction Mechanism and Chemical Considerations

- Aluminum hydroxide reacts with the carboxylic acids to form aluminum-carboxylate bonds.

- The amphoteric nature of the aluminum center allows coordination with both aromatic benzoate and long-chain aliphatic stearate ligands.

- Elevated temperature facilitates the condensation and removal of water to form stable complexes.

- The mole ratio of benzoic acid to stearic acid can vary, influencing the properties of the final compound, with typical ratios ranging from 2:3 to 19:1 in related aluminum acylate systems.

Purification and Isolation

- The product is often isolated by filtration or centrifugation if formed as a precipitate.

- Washing steps remove unreacted acids and soluble salts.

- Drying is performed at controlled temperatures to avoid decomposition or formation of grainy by-products, especially important for aluminum stearate derivatives.

- Vacuum distillation can be used to remove residual esters or solvents.

Data Tables on Preparation Parameters

Research Discoveries and Optimization Insights

- The amphoteric nature of hydroxyaluminum benzoate stearate allows it to act as both emulsifier and thickener, making it valuable in pharmaceutical and cosmetic formulations.

- The ratio of benzoate to stearate ligands affects solubility and stability; higher benzoate content increases polarity, while stearate contributes hydrophobicity and thickening.

- Dry blending or grinding at temperatures below the melting point of stearic acid (about 69–70 °C) prevents formation of undesirable grainy material, improving texture and stability in applications.

- Mixed oxyaluminum acylates prepared by reacting aluminum isopropylate with acid mixtures provide a convenient synthetic route with controlled composition and purity.

- Stability of the compound is sensitive to pH and temperature; acidic or basic conditions can hydrolyze the complex back to constituent acids and aluminum hydroxide.

Summary Table: Comparison of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct reaction of Al(OH)3 with acids | Two-step reaction, elevated temperature | Simple, direct synthesis | Requires precise temperature and pH control |

| Reaction of aluminum isopropylate with acid mixture | Uses aluminum alkoxide and acid mix in solvent | Controlled composition, solvent removal via distillation | Requires solvent handling and distillation |

| Dry blending of aluminum distearate and stearic acid | Physical mixing below melting point of stearic acid | Avoids grainy texture, stable product | Limited to stearate derivatives, not full complex |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydroxyaluminum benzoate stearate undergoes hydrolysis under acidic or basic conditions, producing constituent acids and aluminum derivatives.

Acidic Hydrolysis

In aqueous HCl (pH < 4):

Products: Aluminum ions, benzoic acid, and stearic acid.

Basic Hydrolysis

In NaOH solutions (pH > 10):

Products: Tetrahydroxyaluminate, benzoate, and stearate ions.

| Condition | pH Range | Major Products | By-Products |

|---|---|---|---|

| Acidic | 1–4 | Al³⁺, Benzoic acid, Stearic acid | Water |

| Basic | 10–14 | Al(OH)₄⁻, Benzoate, Stearate ions | None |

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes into aluminum oxide, carbon dioxide, and water:

Key Data

-

Activation energy: 85 kJ/mol (determined via thermogravimetric analysis).

-

Decomposition onset: 160°C (complete by 300°C).

| Temperature Range (°C) | Decomposition Stage | Mass Loss (%) |

|---|---|---|

| 160–200 | Ligand breakdown (stearate) | 45% |

| 200–300 | Benzoate oxidation + Al₂O₃ formation | 55% |

Esterification and Alcohol Interactions

The compound reacts with alcohols (e.g., ethanol, glycerol) to form esters, facilitated by its hydroxyl group :

Industrial Example

-

Reaction with glycerol produces organoaluminum soaps used in grease formulations. By-product esters (e.g., ethyl stearate) are removed via vacuum distillation .

| Alcohol | Reaction Efficiency | By-Product | Application |

|---|---|---|---|

| Ethanol | 78% | Ethyl stearate | Cosmetic emulsifiers |

| Glycerol | 92% | Glycerol monoester | Industrial lubricants |

Stability Under Environmental Conditions

-

pH Sensitivity : Stable at pH 5–8; rapid degradation occurs outside this range.

-

Thermal Stability : Maintains structural integrity below 100°C.

Interaction with Surfactants

Studies on stearic acid/12-hydroxystearic acid (12-HSA) mixtures highlight the role of hydrogen bonding in stabilizing multi-lamellar structures. While not directly tested on hydroxyaluminum benzoate stearate, similar mechanisms likely govern its interactions with surfactants in emulsions .

Scientific Research Applications

Cosmetics

Hydroxyaluminum benzoate stearate is predominantly used in cosmetic formulations due to its excellent thickening and emulsifying properties. It enhances the texture and stability of products such as creams, lotions, and ointments, ensuring a smooth application experience for consumers.

- Thickening Agent: Increases viscosity in formulations.

- Emulsifier: Stabilizes mixtures of oil and water.

Pharmaceuticals

In the pharmaceutical industry, hydroxyaluminum benzoate stearate serves as an excipient that aids in drug formulation. Its properties help improve the flowability of powders during tablet compression and enhance the stability of active ingredients.

- Controlled Release: Facilitates the gradual release of drugs.

- Stabilizer: Maintains the integrity of active compounds in formulations.

Food Industry

While less common, hydroxyaluminum benzoate stearate can also be utilized as an anti-caking agent in powdered food products. Its hydrophobic nature helps prevent moisture absorption, ensuring that powdered foods remain free-flowing.

Case Study 1: Cosmetic Formulation

A study on a moisturizing cream containing hydroxyaluminum benzoate stearate demonstrated improved stability and texture compared to formulations without this compound. The cream maintained its viscosity over time and provided a desirable sensory feel upon application.

Case Study 2: Pharmaceutical Tablets

In a clinical trial involving tablets formulated with hydroxyaluminum benzoate stearate, researchers noted enhanced drug release profiles compared to standard formulations. The compound's role as a stabilizer contributed to improved bioavailability of active ingredients.

Mechanism of Action

The mechanism by which hydroxyaluminum benzoate stearate exerts its effects involves its catalytic activity. It facilitates chemical reactions by lowering the activation energy required for the reactions to occur. This is achieved through the formation of intermediate complexes with the reactants, which then proceed to form the final products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aluminum Stearate (Tri-stearate)

Aluminum stearate (CAS 637-12-7) is a related compound with three stearate groups bonded to aluminum. Unlike hydroxyaluminum distearate, it lacks a hydroxyl group, resulting in distinct properties:

| Property | Hydroxyaluminum Distearate | Aluminum Stearate (Tri-stearate) |

|---|---|---|

| Molecular Formula | C₃₆H₇₁AlO₅ | C₅₄H₁₀₅AlO₆ |

| Solubility | Insoluble in water, ethanol | Insoluble in polar solvents |

| Applications | PVC stabilizer, emulsifier | Thickener in greases, paints |

| Thermal Stability | Higher due to hydroxyl group | Moderate |

Hydroxyaluminum distearate’s hydroxyl group enhances its reactivity in stabilizing PVC, while aluminum tri-stearate is more commonly used as a rheology modifier .

Sodium Benzoate (CAS 532-32-1)

Sodium benzoate, a sodium salt of benzoic acid, differs significantly in structure and function:

| Property | Hydroxyaluminum Distearate | Sodium Benzoate |

|---|---|---|

| Chemical Class | Organoaluminum compound | Organic sodium salt |

| Solubility | Hydrophobic | Water-soluble |

| Primary Use | Polymer stabilizer, emulsifier | Food preservative (antimicrobial) |

| Toxicity | Low toxicity (non-food use) | Generally recognized as safe (GRAS) |

While hydroxyaluminum distearate is used in industrial materials, sodium benzoate is prevalent in food and pharmaceuticals .

Sucrose Stearate

Sucrose stearate, an ester of stearic acid and sucrose, serves as a non-ionic surfactant. Key differences include:

| Property | Hydroxyaluminum Distearate | Sucrose Stearate |

|---|---|---|

| Chemical Structure | Metal-organic salt | Sugar ester |

| Hydrophilicity | Hydrophobic | Amphiphilic (emulsifier) |

| Applications | PVC, waterproofing | Food emulsions, cosmetics |

Sucrose stearate’s biodegradability and food-grade status make it preferable in edible products, whereas hydroxyaluminum distearate excels in high-temperature polymer applications .

Dihydroxyaluminum Aminoacetate (CAS 41354-48-7)

This aluminum-based compound, used in antacids and pharmaceuticals, contrasts with hydroxyaluminum distearate:

| Property | Hydroxyaluminum Distearate | Dihydroxyaluminum Aminoacetate |

|---|---|---|

| Ligands | Stearate groups | Aminoacetate groups |

| Solubility | Insoluble in water | Water-reactive (forms gels) |

| Use Cases | Industrial materials | Gastric acid neutralization |

Dihydroxyaluminum aminoacetate’s medical applications highlight the versatility of aluminum compounds in varying ligand environments .

Research Findings and Data Gaps

- Efficiency in PVC Stabilization : Hydroxyaluminum distearate outperforms calcium stearate in long-term thermal stability but requires co-stabilizers for optimal performance .

- Safety Profile : Both hydroxyaluminum distearate and aluminum stearate exhibit low acute toxicity but lack extensive ecotoxicological data .

Biological Activity

Hydroxyaluminum benzoate stearate is a complex aluminum compound that has garnered attention for its potential biological activities and applications, particularly in the fields of cosmetics, pharmaceuticals, and materials science. This article provides a detailed overview of its biological activity, safety profile, and relevant research findings.

- Molecular Formula : C25H42AlO5

- Molar Mass : 448.58 g/mol

- CAS Number : 54326-11-3

- EINECS Number : 259-105-7

Hydroxyaluminum benzoate stearate is characterized by its amphoteric nature due to the presence of aluminum ions, which can interact with various biological systems.

1. Toxicokinetics and Absorption

Research indicates that aluminum compounds, including hydroxyaluminum benzoate stearate, exhibit low bioavailability when administered orally or dermally. For instance, studies have shown that only about 0.1% to 0.6% of aluminum is absorbed through oral routes, with minimal absorption observed through the skin in healthy individuals . This low absorption rate suggests that hydroxyaluminum benzoate stearate may pose a reduced risk of systemic toxicity under normal usage conditions.

2. Safety Assessments

The safety profile of hydroxyaluminum compounds has been evaluated in several studies:

- Acute Toxicity : Hydroxyaluminum benzoate stearate is considered to have low acute toxicity. Studies involving rats indicate that it does not significantly affect vital organ functions at low doses .

- Irritation Potential : Skin irritation studies show that aluminum salts used in cosmetics typically do not penetrate deeply into the skin, thereby reducing the likelihood of irritation or sensitization reactions .

The biological activity of hydroxyaluminum benzoate stearate may be attributed to its ability to form complexes with various ligands in biological systems. This property facilitates its role as a potential drug delivery agent or as a component in cosmetic formulations that require stabilization or emulsification .

Case Study 1: Cosmetic Applications

In cosmetic formulations, hydroxyaluminum benzoate stearate is utilized for its emulsifying properties, enhancing the stability and texture of products such as creams and lotions. Research has demonstrated that it can effectively stabilize oil-in-water emulsions, which are common in skincare products.

Case Study 2: Drug Delivery Systems

A study investigated the use of hydroxyaluminum compounds in drug delivery systems, revealing that they can encapsulate therapeutic agents and release them in a controlled manner over time. This property makes them suitable for sustained-release formulations .

Comparative Analysis

| Property | Hydroxyaluminum Benzoate Stearate | Aluminum Hydroxide | Aluminum Chlorohydrate |

|---|---|---|---|

| Bioavailability | Low (0.1% - 0.6%) | Very low | Moderate |

| Primary Use | Cosmetic emulsifier | Antacid | Antiperspirant |

| Acute Toxicity | Low | Low | Moderate |

| Skin Irritation Potential | Low | Low | Moderate |

Q & A

Q. What standardized protocols are recommended for synthesizing hydroxyaluminum distearate, and how can reaction efficiency be quantified?

Hydroxyaluminum distearate is typically synthesized via a metathesis reaction. A common method involves:

- Reacting molten stearic acid with excess sodium hydroxide to form a soap solution.

- Injecting dilute aluminum sulfate into the soap solution under alkaline conditions.

- Washing, centrifuging, and drying the precipitate to obtain the final product . To quantify reaction efficiency, monitor aluminum ion consumption using atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) analysis. Yield purity can be assessed via titration of unreacted stearic acid .

Q. Which characterization techniques are critical for verifying the structural and thermal properties of hydroxyaluminum distearate?

Key methods include:

- FTIR Spectroscopy : Confirm the presence of carboxylate (COO⁻) bands (~1540 cm⁻¹) and hydroxyl (Al-OH) groups (~3600 cm⁻¹) .

- XRD : Identify crystalline phases; hydroxyaluminum distearate often exhibits a lamellar structure with d-spacing ~3.5–4.0 Å .

- TGA/DSC : Evaluate thermal stability. Decomposition typically occurs in two stages: loss of bound water (~150°C) and breakdown of stearate chains (~300–400°C) .

Q. How can researchers assess the efficacy of hydroxyaluminum distearate as a PVC stabilizer in experimental formulations?

Design accelerated aging tests:

- Incorporate hydroxyaluminum distearate (1–3 wt%) into PVC films.

- Expose samples to heat (180°C) and UV radiation, monitoring color change (Yellowness Index) and HCl evolution via conductivity measurements . Compare results with control samples using commercial stabilizers (e.g., calcium stearate) to benchmark performance .

Advanced Research Questions

Q. What mechanistic insights explain hydroxyaluminum distearate's role in suppressing polymer degradation, and how can competing hypotheses be tested?

Proposed mechanisms include:

- Acid Scavenging : Aluminum-hydroxide groups neutralize HCl released during PVC dehydrochlorination.

- Chelation : Stabilizer binds to metal impurities (e.g., Zn²⁺) that catalyze degradation. To test these, conduct model studies:

- Use FTIR to track HCl absorption by hydroxyaluminum distearate in inert atmospheres.

- Perform DFT calculations to compare binding energies between Al-OH groups and metal ions vs. HCl .

Q. How do variations in synthesis parameters (e.g., pH, Al³⁺/stearate ratio) influence the material’s colloidal stability in composite applications?

Systematic optimization requires:

- Adjusting pH (8–10) during metathesis to control particle size (dynamic light scattering).

- Varying Al³⁺/stearate molar ratios (1:2 to 1:3) to modulate hydrophobicity (contact angle measurements).

- Correlate findings with rheological data (e.g., viscosity changes in polymer melts) to identify ideal dispersibility conditions .

Q. What strategies resolve contradictions in reported thermal stability data for hydroxyaluminum distearate across studies?

Discrepancies may arise from differences in:

Q. Can molecular dynamics (MD) simulations predict hydroxyaluminum distearate’s compatibility with hydrophobic polymer matrices?

Yes. Construct MD models to:

- Simulate interfacial interactions between stearate chains and polymers (e.g., polyethylene).

- Calculate binding energies and diffusion coefficients of stabilizer molecules within the matrix. Validate simulations with experimental DSC data (glass transition temperature shifts) .

Methodological Considerations

- Data Contradiction Analysis : Always cross-reference synthesis conditions (e.g., reactant purity, drying temperature) when comparing properties like melting points or solubility .

- Safety Protocols : Use personal protective equipment (PPE) and fume hoods during synthesis; hydroxyaluminum distearate may generate respirable dust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.